molecular formula C14H7BrCl2N2 B1524401 2-(4-Bromophenyl)-4,7-dichloroquinazoline CAS No. 405933-94-0

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Cat. No.: B1524401
CAS No.: 405933-94-0
M. Wt: 354 g/mol
InChI Key: NGPYFVCYASNVSI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 4,7-dichloroquinazoline.

    Coupling Reaction: The key step involves a coupling reaction between 4-bromoaniline and 4,7-dichloroquinazoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 100°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-4,7-dichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and different physicochemical properties.

Scientific Research Applications

2-(4-Bromophenyl)-4,7-dichloroquinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,7-dichloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-4,7-dichloroquinazoline
  • 2-(4-Fluorophenyl)-4,7-dichloroquinazoline
  • 2-(4-Methylphenyl)-4,7-dichloroquinazoline

Comparison:

Properties

IUPAC Name

2-(4-bromophenyl)-4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFVCYASNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680049
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405933-94-0
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one (38.7 mmol) is added to 50 ml thionylchloride and is heated at 40°. The mixture is treated with 6 ml dimethylformamide (DMF). After cooling to rt the mixture is stirred for 3 hrs. Customary working up gives 2-(4-bromo-phenyl)-4,7-dichloroquinazoline as a solid; m.p. 189-190°.
Name
2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one
Quantity
38.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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